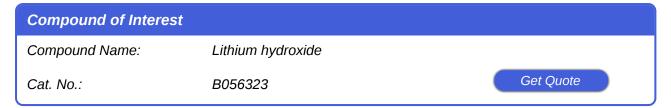


Lithium hydroxide production from brine extraction

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An In-depth Technical Guide to **Lithium Hydroxide** Production from Brine Extraction

Introduction

The escalating demand for lithium, primarily driven by the proliferation of electric vehicles and energy storage systems, has intensified the focus on efficient and sustainable production methods. **Lithium hydroxide** (LiOH) is a critical precursor material for the cathodes of high-performance lithium-ion batteries, particularly those with high nickel content (e.g., NMC 811), which offer greater energy density and longer lifespans.[1] While lithium can be sourced from hard-rock minerals, brine extraction from salars, geothermal sources, and oilfields represents a significant portion of global production.[2][3]

This technical guide provides a comprehensive overview of the core processes for producing **lithium hydroxide** from brine. It is intended for researchers, scientists, and professionals in chemical engineering and materials science, offering detailed methodologies, quantitative data, and process visualizations. The guide covers both the conventional route, which involves an intermediate lithium carbonate step, and the emerging direct-to-hydroxide pathways facilitated by Direct Lithium Extraction (DLE) technologies.

Conventional Brine Processing: The Carbonate Route



The traditional and most established method for lithium extraction from brines involves solar evaporation and the precipitation of lithium carbonate, which is subsequently converted to **lithium hydroxide**.[4][5] This method is energy-efficient, relying on solar power, but is also time-consuming, with processes taking up to 18-24 months, and has a large land and water footprint.[6][7]

Experimental Protocol: Conventional Process

- 1.1.1. Brine Concentration via Solar Evaporation: Raw brine, with lithium concentrations typically ranging from 200 to 1,400 ppm, is pumped from underground salars into a series of vast, shallow ponds.[6] Over a period of many months, solar evaporation concentrates the brine. As the water evaporates, various salts with lower solubility than lithium chloride precipitate sequentially. This includes halite (NaCl) and sylvite (KCl).[2]
- 1.1.2. Brine Purification: Impurities, particularly magnesium (Mg) and calcium (Ca), are detrimental to the process and final product quality.
- Magnesium and Boron Removal: A slurry of hydrated lime (calcium hydroxide, Ca(OH)₂) is added to the brine. This raises the pH and precipitates magnesium as magnesium hydroxide (Mg(OH)₂) and can also help remove boron as calcium boron salts.[2][8]
- Calcium Removal: Following magnesium removal, soda ash (sodium carbonate, Na₂CO₃) is added to precipitate any remaining calcium as calcium carbonate (CaCO₃).[2]
- Polishing: For higher purity, the brine may undergo further treatment, such as ion exchange using resins, to remove trace divalent cations and boron.[4]
- 1.1.3. Lithium Carbonate Precipitation: The purified, concentrated brine, which can reach a lithium concentration of 6% (60,000 ppm), is pumped to a recovery facility.[6] The brine is treated with a saturated soda ash solution at elevated temperatures (80–90°C) to precipitate technical-grade lithium carbonate (Li₂CO₃).[2]
- 1.1.4. Conversion to **Lithium Hydroxide** (Causticization): The produced lithium carbonate is converted to **lithium hydroxide** through a chemical reaction with slaked lime (Ca(OH)₂).[9][10]
- Dissolution: Lithium carbonate is dissolved in water to form a solution.[9]

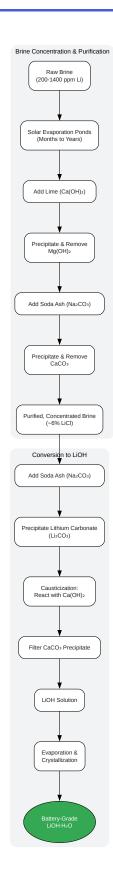


- Reaction: The Li₂CO₃ solution is reacted with calcium hydroxide. This precipitates calcium carbonate and leaves lithium hydroxide in the solution according to the equilibrium reaction: Li₂CO₃ + Ca(OH)₂

 ⇒ 2LiOH + CaCO₃.[9][10]
- Filtration: The precipitated calcium carbonate is removed by filtration.[9]
- 1.1.5. Crystallization: The resulting **lithium hydroxide** solution is concentrated through evaporation and then crystallized to produce high-purity, battery-grade **lithium hydroxide** monohydrate (LiOH·H₂O).[9][11]

Process Visualization: Conventional Workflow





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Caption: Conventional process for LiOH production from brine.



Direct Lithium Extraction (DLE) and Direct-to-Hydroxide Routes

To overcome the limitations of conventional methods, various Direct Lithium Extraction (DLE) technologies are being developed. DLE aims to selectively extract lithium from brine in hours or days rather than months, significantly reducing the environmental footprint and increasing recovery rates.[12][13] Many DLE processes yield a purified lithium chloride (LiCl) solution, which can be directly converted to **lithium hydroxide**, bypassing the carbonate precipitation step.[14]

Overview of DLE Technologies

- Adsorption: Utilizes sorbents with a high selectivity for lithium, such as lithium-manganese oxides or lithium-aluminum layered double hydroxides (LDH), to capture lithium ions.[2][15]
- Ion Exchange: Employs resins that selectively exchange cations (like Na+) for lithium ions.
 [16][17]
- Solvent Extraction: Uses organic solvents that form a complex with lithium ions, allowing them to be extracted from the agueous brine.[2][13]
- Membrane Separation: Leverages nanofiltration or other selective membranes to separate lithium ions from other dissolved salts.[2][17]
- Electrochemical Methods: An emerging technique where an electric potential drives the selective intercalation of lithium ions into electrode materials, such as lithium iron phosphate (LiFePO₄).[2][18]

Experimental Protocol: DLE with Electrochemical Conversion

This protocol describes a direct-to-hydroxide route using a generalized DLE process followed by electrolysis.

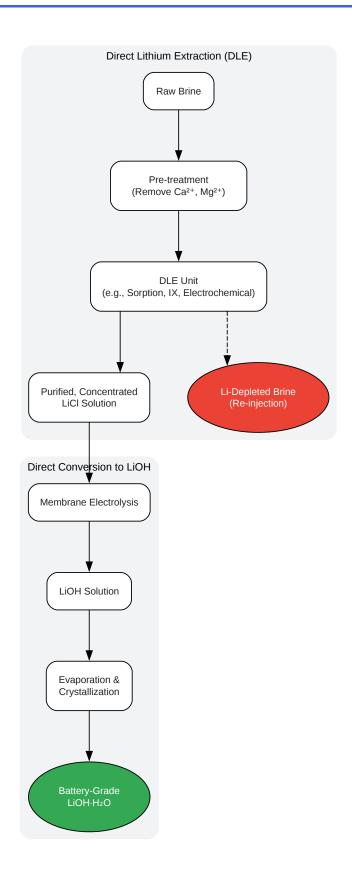
2.2.1. Brine Pre-treatment: Raw brine is first pre-treated to remove suspended solids and major divalent ions like Ca²⁺ and Mg²⁺, which can interfere with the DLE process. This can be achieved through precipitation or ion exchange.[16]



- 2.2.2. Direct Lithium Extraction (DLE): The pre-treated brine is fed into a DLE unit. For example, in an electrochemical system, the brine flows through a cell containing a lithium-selective working electrode (e.g., LiFePO₄).[18]
- A potential is applied, causing Li⁺ ions to be selectively extracted from the brine and stored (intercalated) in the electrode.
- The lithium-depleted brine is reinjected into the reservoir.
- The polarity is then reversed, releasing the captured Li⁺ ions into a smaller volume of fresh water, creating a purified and concentrated lithium chloride (LiCl) eluate.
- 2.2.3. Direct Conversion of LiCl to LiOH via Electrolysis: The purified LiCl solution is converted directly to LiOH in a membrane electrolytic cell.[19][20]
- Cell Setup: The cell is divided into an anolyte and a catholyte compartment, separated by a cation-selective membrane (e.g., Nafion® 117).[19][20] The anode can be a dimensionally stable anode (DSA) and the cathode can be nickel.[21]
- Process: The LiCl solution is fed into the analyte compartment. An electrical current is applied.
 - At the anode: Chloride ions are oxidized to produce chlorine gas (2Cl⁻ → Cl₂ + 2e⁻).[19]
 - At the cathode: Water is reduced to produce hydroxide ions and hydrogen gas $(2H_2O + 2e^- \rightarrow 2OH^- + H_2)$.[19]
 - The cation-selective membrane allows Li⁺ ions to migrate from the anolyte to the catholyte under the electric field, while blocking Cl⁻ and OH⁻ ions.[19][22]
- Product Formation: In the catholyte, the migrating Li⁺ ions combine with the generated OH⁻ ions to form a lithium hydroxide solution.[19]
- 2.2.4. Crystallization: The LiOH solution from the catholyte is sent to an evaporation and crystallization unit to produce battery-grade LiOH·H₂O, similar to the conventional process.[16]

Process Visualizations: DLE and Electrolysis

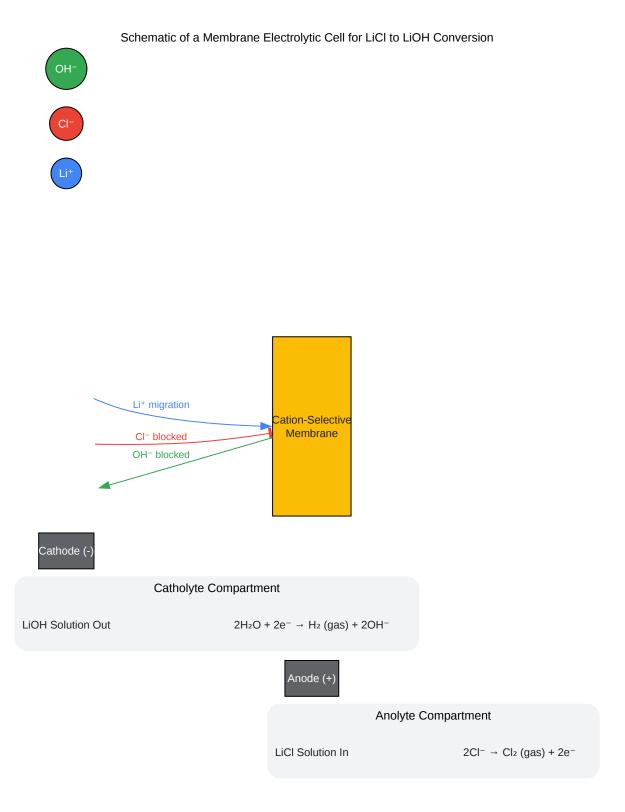




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Caption: Direct Lithium Extraction (DLE) and conversion workflow.





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Caption: Diagram of an electrolytic cell for LiOH production.



Data Presentation

Quantitative data is crucial for evaluating and comparing different production pathways. The following tables summarize key performance indicators gathered from various sources.

Table 1: Comparison of Lithium Extraction Technologies

Parameter	Conventional Evaporation	Direct Lithium Extraction (DLE)	Source(s)
Processing Time	6-24 months	Hours to days	[5][7][12][13]
Lithium Recovery Rate	40-60%	>80-90%	[5][13]
Water Consumption	High (evaporative loss)	Low (brine re-injection)	[12][23]
Land Footprint	Very Large	Small, modular	[5][12]
Chemical Usage	High (lime, soda ash)	Varies; can be lower	[2][8][16]
Final Product	Li ₂ CO ₃ (requires conversion)	LiCl (direct to LiOH possible)	[1][14]

Table 2: Performance Data for LiCl to LiOH Electrolysis



Parameter	Value	Conditions / Notes	Source(s)
Coulombic Efficiency	62% - 83%	Efficiency decreases over longer periods.	[19][20]
Specific Electrical Consumption	6.5 - 8.8 kWh/kg LiOH	Varies with cell design and operating parameters.	[19][20]
LiOH Production Rate	7.5 - 11.2 g/h	Laboratory bench scale experiments.	[19][20]
Membrane Type	Nafion® 117	Cation-selective membrane used in studies.	[19][20]
LiCl Feed Concentration	170-190 g/L	For electrodialysis concentrate.	[24]
Current Density	500 A/m²	Example from an electrochemical method study.	[24]

Table 3: Purity and Composition Data

Material	Parameter	Typical Value	Source(s)
Raw Brine	Lithium Concentration	200 - 7,000 mg/L	[2]
Concentrated Brine	Lithium Concentration	~6% (60,000 ppm)	[6][17]
Li ₂ CO ₃ from CED	Purity	~98%	[25]
Battery-Grade LiOH·H ₂ O	Purity	>99.5%	[18][23]
LiOH·H ₂ O from Veolia process	LiOH Content	56.2%	[26]

Conclusion



The production of **lithium hydroxide** from brine is undergoing a significant technological evolution. The conventional method, while proven, faces challenges related to efficiency, environmental impact, and production time. Newer DLE technologies offer a paradigm shift, enabling faster, more sustainable, and higher-yield extraction. The ability to couple DLE with direct electrochemical conversion to **lithium hydroxide** represents a streamlined pathway that can significantly improve the economics and environmental credentials of lithium production.

For researchers and scientists, the focus will be on optimizing DLE selectivity, improving the energy efficiency and longevity of electrolytic membranes and electrodes, and refining crystallization processes to consistently meet the stringent purity requirements of the battery industry. As the demand for high-energy-density batteries continues to grow, the development and scaling of these advanced brine processing technologies will be paramount.

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